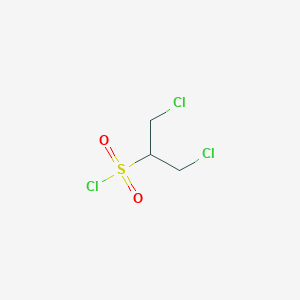
3-Phenoxymandelic acid
Overview
Description
3-Phenoxymandelic acid, also known as 2-hydroxy-2-(3-phenoxyphenyl)acetic acid, is an organic compound with the molecular formula C14H12O4. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is notable for its structural features, which include a phenoxy group attached to a mandelic acid backbone .
Mechanism of Action
Target of Action
It’s known that phenolic compounds, which include 3-phenoxymandelic acid, can interact with a variety of cellular targets, including enzymes and receptors .
Mode of Action
Phenolic compounds are known to modulate genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis . They can also modulate the levels of reactive oxygen species (ROS) in cells, thereby regulating cell proliferation, survival, and apoptosis .
Biochemical Pathways
For instance, mandelic acid, a related compound, has been shown to be involved in the L-phenylalanine pathway in Escherichia coli .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes .
Action Environment
The action of this compound, like all biochemical reactions, likely takes place inside the active site pocket of an enzyme, rather than free in aqueous solution . The microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxymandelic acid can be synthesized through several methods. One common approach involves the esterification of this compound with pyrethroid acid chlorides to produce pyrethroid analogs . Another method includes treating 3-phenoxybenzaldehyde cyanohydrin with concentrated hydrochloric acid . The reaction typically involves refluxing the acid with thionyl chloride, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification and purification processes. The use of automated reactors and distillation units ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid and benzaldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrous manganese oxide (HMO) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Phenylglyoxylic acid and benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenoxymandelic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Mandelic Acid: Similar in structure but lacks the phenoxy group.
Phenyllactic Acid: Contains a similar aromatic ring but with different functional groups.
Phenylglycolic Acid: Another related compound with similar chemical properties.
Uniqueness: 3-Phenoxymandelic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUCYPXKIFVDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2886951.png)
![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)


![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)
![(5Z)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-(4-HYDROXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2886966.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)
